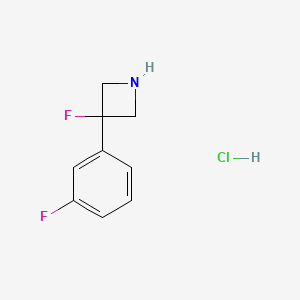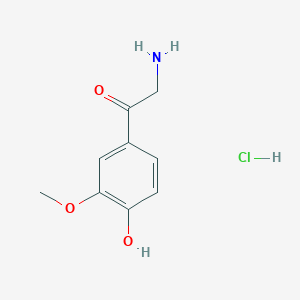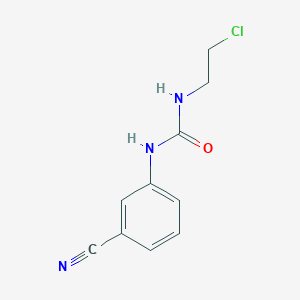
3-(2-Chloroethyl)-1-(3-cyanophenyl)urea
Vue d'ensemble
Description
The compound 3-(2-Chloroethyl)-1-(3-cyanophenyl)urea is a type of urea derivative that has been studied for its potential as an antineoplastic agent. The interest in this compound arises from its cytotoxic properties, which have been evaluated in vitro against various cancer cell lines. The research indicates that certain 1-aryl 3-(2-chloroethyl)ureas (CEU) exhibit significant cytotoxicity and have shown promise in extending the survival time of mice bearing leukemia tumors without the toxic side effects commonly associated with traditional chemotherapy agents like chlorambucil .
Synthesis Analysis
The synthesis of this compound and related compounds involves the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement. This method allows for the conversion of carboxylic acids to ureas in a single pot, which simplifies the synthesis process. The reaction conditions are milder and prevent racemization, making it suitable for producing enantiomerically pure compounds. Additionally, the byproducts from the reaction can be recovered and recycled, contributing to the environmental friendliness and cost-effectiveness of the method .
Molecular Structure Analysis
The molecular structure of this compound consists of a urea backbone with a 2-chloroethyl group and a 3-cyanophenyl group attached. The presence of these functional groups is crucial for the compound's biological activity. The cyanophenyl group, in particular, may contribute to the compound's ability to interact with cellular targets, while the chloroethyl group could be involved in the alkylation of DNA, which is a common mechanism of action for anticancer drugs .
Chemical Reactions Analysis
The chemical reactivity of this compound is not explicitly detailed in the provided papers. However, based on the structure, the chloroethyl group could potentially undergo nucleophilic substitution reactions, which might be relevant to its mechanism of action as an anticancer agent. The urea moiety could engage in hydrogen bonding, influencing the compound's solubility and bioavailability .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as solubility, melting point, and stability, are not directly discussed in the provided papers. However, these properties are typically important for the pharmacokinetics and pharmacodynamics of a drug. The cytotoxicity assays and in vivo studies suggest that the compound has favorable properties that allow it to exert its biological effects effectively .
Relevant Case Studies
In vivo studies have been conducted to assess the antineoplastic activity of this compound derivatives. One study demonstrated that these compounds significantly enhanced the survival time of BDF1 mice bearing L1210 leukemia tumors. Notably, the most cytotoxic derivative in the series was not toxic at doses up to 220 mg/kg, which is in stark contrast to the toxicity observed with chlorambucil at much lower doses. This suggests that this compound derivatives could offer a therapeutic advantage by providing antineoplastic effects with reduced toxicity .
Applications De Recherche Scientifique
Anticancer Potential
3-(2-Chloroethyl)-1-(3-cyanophenyl)urea and related compounds have shown promise as potential anticancer agents. Studies have focused on their synthesis and evaluation of cytotoxicity against various cancer cell lines. For instance, derivatives of 1-Aryl-3-(2-chloroethyl) ureas have been evaluated for their cytotoxicity in vitro against human adenocarcinoma cells and have shown comparable or greater efficacy than known anticancer agents like chlorambucil (Gaudreault, Lacroix, Pagé, & Joly, 1988). Another study highlighted the synthesis and cytotoxic activity of various alkyl[3-(2-chloroethyl)ureido] benzene derivatives, demonstrating their significant cytotoxicity against human breast cancer, colon adenocarcinoma, and mouse lymphocytic leukemia tumor cell lines (Béchard, Lacroix, Poyet, & C.-Gaudreault, 1994).
Tubulin Interaction and Microtubule Stability
Research has also focused on the interaction of these compounds with tubulin, a protein critical in cell division. N-Phenyl-N'-(2-chloroethyl)ureas (CEUs), for instance, have been identified as agents that interact with β-tubulin near the colchicine-binding site, affecting microtubule stability. This is significant because microtubule dynamics play a crucial role in cancer cell division and proliferation (Fortin et al., 2011).
Drug Resistance and Cross-Reactivity
These compounds have been studied for their effectiveness against drug-resistant cancer cell lines. A study examining the CEU derivative 4-tert-butyl-[3-(2-chloroethyl)ureido] benzene (tBCEU) found it to be equally cytotoxic to both resistant and parental tumor cell lines, indicating a lack of cross-resistance with conventional anticancer drugs. This suggests potential use in treating cancers resistant to existing treatments (C.-Gaudreault et al., 2004).
Metabolism and Disposition
Understanding the metabolism and disposition of these compounds is crucial for their development as therapeutic agents. Research on the metabolism of 1-Aryl-3-(2-chloroethyl)ureas, like 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene, in mice has shown extensive metabolism with the formation of various metabolites, providing insights into their biological fate and potential mechanisms of action (Maurizis et al., 1998).
Synthesis and Structural Analysis
Significant research has also been dedicated to the synthesis and structural analysis of these compounds. Understanding their molecular structure is vital for optimizing their anticancer properties and developing new derivatives with enhanced efficacy and reduced toxicity (Smith, Camerman, & Camerman, 1978).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-(3-cyanophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-4-5-13-10(15)14-9-3-1-2-8(6-9)7-12/h1-3,6H,4-5H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRACBNBALMZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


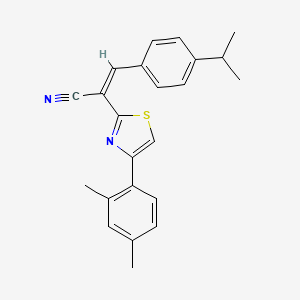

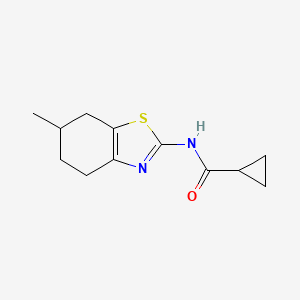
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)
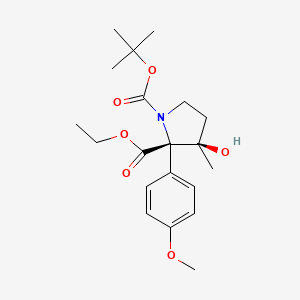
![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide](/img/structure/B3007146.png)

